molecular formula C12H17NO2 B14319502 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene CAS No. 106273-86-3

1-tert-Butyl-3,5-dimethyl-2-nitrobenzene

Cat. No.: B14319502
CAS No.: 106273-86-3
M. Wt: 207.27 g/mol
InChI Key: MAXOFIZMGUQLFG-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-dimethyl-2-nitrobenzene is an organic compound with a nitro group attached to a benzene ring that also contains tert-butyl and dimethyl substituents

Preparation Methods

The synthesis of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene typically involves nitration of 1-tert-Butyl-3,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group into the aromatic ring . Industrial production methods may involve similar nitration reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-3,5-dimethyl-2-nitrobenzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-3,5-dimethyl-2-nitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of the nitro group with various reagents. In electrophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

1-tert-Butyl-3,5-dimethyl-2-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

106273-86-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-tert-butyl-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C12H17NO2/c1-8-6-9(2)11(13(14)15)10(7-8)12(3,4)5/h6-7H,1-5H3

InChI Key

MAXOFIZMGUQLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C

Origin of Product

United States

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